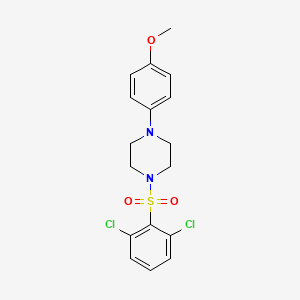

1-(2,6-Dichlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,6-Dichlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine, also known as DCB-MeO, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of piperazine and has been found to have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Crystal Structure and Computational Analysis

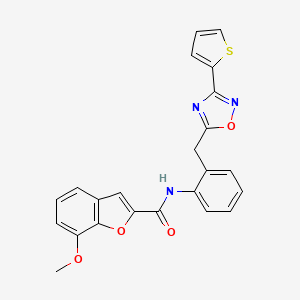

- Studies involving novel piperazine derivatives, such as those incorporating [1,3,4]oxadiazol-2-yl moieties, have been conducted to understand their crystal structures, intermolecular interactions, and electronic properties through single-crystal X-ray diffraction and density functional theory (DFT) calculations. These compounds have shown significant characteristics, including chair conformations of the piperazine ring and intermolecular hydrogen bonding, contributing to their crystal packing and reactivity profiles K. Kumara et al., 2017.

Antimicrobial and Antioxidant Activities

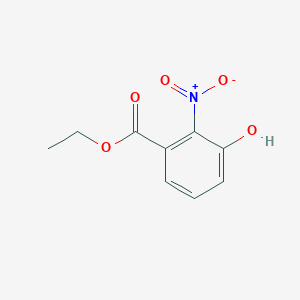

- Piperazine derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and antioxidant activities. Certain compounds have exhibited significant antimicrobial activity against pathogenic bacterial and fungal strains. The structural modifications, including the incorporation of different sulfonyl and acid chlorides, have been crucial in enhancing these activities L. Mallesha et al., 2011.

Cardiotropic Activity

- Research on 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines has revealed their potential in demonstrating statistically significant antiarrhythmic activity in animal models. The structure-activity relationship, particularly involving the triazaalkane linker, was explored to identify compounds with effective cardiotropic properties G. Mokrov et al., 2019.

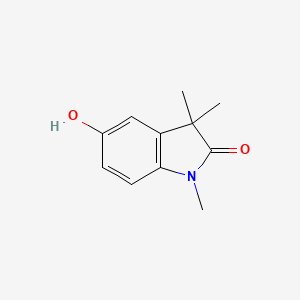

Synthesis and Bioactivity of Novel Analogues

- Efforts in synthesizing novel conazole analogues containing a piperazine nucleus have been made to evaluate their biological potentials, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These studies, involving green chemistry techniques such as microwave and ultrasound irradiation, have yielded promising results, further validated through molecular docking Arif Mermer et al., 2018.

Nanoparticle Conjugation for Imaging Applications

- The conjugation of silver nanoparticles with methoxyphenyl piperazine-dithiocarbamate has been explored for targeted optical imaging applications. This synthesis aims to achieve low detection limits for 5HT1A receptors, demonstrating the versatility of piperazine derivatives in developing novel imaging agents S. Chaturvedi et al., 2018.

Propiedades

IUPAC Name |

1-(2,6-dichlorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O3S/c1-24-14-7-5-13(6-8-14)20-9-11-21(12-10-20)25(22,23)17-15(18)3-2-4-16(17)19/h2-8H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLQUEFLOICSJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(naphtho[2,1-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2847747.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2847749.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2847751.png)

![5-Methyl-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2847760.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2847762.png)

![2-chloro-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2847763.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2847764.png)

![4-[1-[1-(3-Methoxyphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2847765.png)